molecular formula C32H43N4O9S B12779265 N-Podophyllic acid-N''-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide CAS No. 125654-64-0

N-Podophyllic acid-N''-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide

Cat. No.: B12779265
CAS No.: 125654-64-0
M. Wt: 659.8 g/mol
InChI Key: ASRWRMLCMYKYRH-JYIOINSGSA-N
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Description

N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a podophyllic acid moiety linked to a thiosemicarbazide group, which is further modified with a 2,2,6,6-tetramethyl-1-piperidinyl-oxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of Podophyllic Acid Derivative: The initial step involves the preparation of a podophyllic acid derivative through esterification or amidation reactions.

    Thiosemicarbazide Formation:

    Introduction of 2,2,6,6-Tetramethyl-1-Piperidinyl-Oxy Group: The final step involves the modification of the thiosemicarbazide with 2,2,6,6-tetramethyl-1-piperidinyl-oxy, which can be carried out using appropriate coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can significantly improve reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide group to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl-oxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

    Interaction with DNA: The compound may bind to DNA, interfering with replication and transcription processes.

    Modulation of Cellular Signaling: It can modulate signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide can be compared with other similar compounds to highlight its uniqueness:

These comparisons highlight the unique structural features and diverse applications of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide.

Properties

CAS No.

125654-64-0

Molecular Formula

C32H43N4O9S

Molecular Weight

659.8 g/mol

InChI

InChI=1S/C32H43N4O9S/c1-31(2)12-17(13-32(3,4)36(31)40)33-30(46)35-34-29(39)26-20(14-37)27(38)19-11-22-21(44-15-45-22)10-18(19)25(26)16-8-23(41-5)28(43-7)24(9-16)42-6/h8-11,17,20,25-27,37-38H,12-15H2,1-7H3,(H,34,39)(H2,33,35,46)/t20-,25+,26-,27-/m0/s1

InChI Key

ASRWRMLCMYKYRH-JYIOINSGSA-N

Isomeric SMILES

CC1(CC(CC(N1[O])(C)C)NC(=S)NNC(=O)[C@H]2[C@@H]([C@H](C3=CC4=C(C=C3[C@H]2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)NC(=S)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C

Origin of Product

United States

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